molecular formula C11H10O6 B12881221 Convolvulanic acid A CAS No. 142309-47-5

Convolvulanic acid A

Cat. No.: B12881221
CAS No.: 142309-47-5
M. Wt: 238.19 g/mol
InChI Key: NMTBHJJZDBPWDC-UHFFFAOYSA-N
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Description

Convolvulanic Acid A (C₁₅H₁₈O₅) is a bioactive isobenzofuran derivative distinguished by its hydroxyl and methoxy substituents, which enhance its solubility and molecular interactions with biological targets . First identified in phytochemical studies, it exhibits potent anti-inflammatory properties, making it a candidate for therapeutic development. Its bicyclic core structure, combined with electron-rich functional groups, allows it to modulate enzymatic pathways involved in inflammation, such as cyclooxygenase (COX) inhibition .

Properties

CAS No.

142309-47-5

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

3-hydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid

InChI

InChI=1S/C11H10O6/c1-4-3-5(9(12)13)6-7(8(4)16-2)11(15)17-10(6)14/h3,10,14H,1-2H3,(H,12,13)

InChI Key

NMTBHJJZDBPWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(OC(=O)C2=C1OC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Convolvulanic acid A can be synthesized through the isolation of metabolites produced by the fungus Phomopsis convolvulus. The preparation involves the extraction and purification of the compound from the fungal culture

Scientific Research Applications

Chemical Properties and Structural Characteristics

Convolvulanic acid A is characterized by its unique structural features, which include phthalide moieties. Its molecular formula is C11H10O6C_{11}H_{10}O_6, and it exists in different isomeric forms . The compound has been identified through advanced spectroscopic techniques such as NMR and mass spectrometry, which confirm its structural integrity and purity .

Agricultural Applications

2.1 Herbicidal Activity

Research indicates that this compound exhibits selective phytotoxicity against certain weeds while being non-toxic to agrarian crops. For instance, studies demonstrate that at concentrations as low as 0.38 mM, this compound did not harm crops like wheat (Triticum aestivum) or corn (Zea mays), making it a promising candidate for developing eco-friendly herbicides . The compound's ability to selectively target specific plant species suggests its potential utility in integrated weed management systems.

2.2 Antimicrobial Properties

In addition to its herbicidal effects, this compound has shown antimicrobial activity against various plant pathogens. This property is crucial for developing biocontrol agents that can mitigate crop diseases without relying on synthetic chemicals . The endophytic fungi producing this compound are considered valuable sources for discovering new agrochemicals that promote sustainable agriculture.

Pharmacological Applications

3.1 Antioxidant and Anti-inflammatory Effects

This compound has been investigated for its antioxidant and anti-inflammatory properties, which are essential in preventing oxidative stress-related diseases . These characteristics make it a potential candidate for therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.

3.2 Drug Development

The compound's bioactivity has implications for drug development, particularly in creating novel pharmaceuticals targeting inflammatory pathways or microbial infections. Its efficacy in inhibiting specific biological processes could lead to the discovery of new therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Xu et al. (2023)Metabolomic studies on Diaporthe speciesIdentified this compound as a significant metabolite with bioactive properties
MDPI Review (2023)Fungal phytotoxinsDemonstrated selective phytotoxicity of this compound against certain weeds without affecting crops
PLOS ONE (2023)Antimicrobial researchHighlighted the antimicrobial potential of this compound against plant pathogens

Mechanism of Action

The mechanism of action of convolvulanic acid A involves its interaction with specific molecular targets in plants, leading to the inhibition of growth and development. The exact molecular pathways and targets involved in its herbicidal activity are not fully understood, but it is believed to interfere with essential metabolic processes in the target plants .

Comparison with Similar Compounds

Key Differences :

  • Substituents : this compound’s hydroxyl and methoxy groups enhance its bioavailability and target specificity compared to the fluorine-substituted derivative, which is primarily used in industrial research .
  • Synthetic Complexity : The methoxy groups in this compound require multi-step synthesis, whereas the simpler 1-dihydro-1-oxo-4-isobenzofurancarboxylic acid can be synthesized via single-step esterification .

Biological Activity

Convolvulanic acid A is a bioactive compound isolated from the endophytic fungus Phomopsis convolvulus. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antimicrobial, antiproliferative, and phytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula and structural features are crucial for understanding its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.3 µg/mL
Escherichia coli6.3 µg/mL
Candida albicans25 µg/mL

Research indicates that the MIC values for this compound are comparable to those of conventional antibiotics like ceftriaxone, demonstrating its potential as an antimicrobial agent .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The compound shows promising results in inhibiting cell proliferation.

Table 2: Antiproliferative Effects of this compound

Cell LineIC50 (µg/mL)Remarks
MCF-7 (breast cancer)20Significant inhibition observed
NCI-ADR/RES (ovarian)25Moderate cytotoxicity
HT-29 (colon cancer)>250Low activity

In a study assessing the growth inhibition of human tumor cell lines, this compound demonstrated varying degrees of cytotoxicity, with notable effects on MCF-7 and NCI-ADR/RES cells . The presence of specific functional groups in its structure appears to enhance its antiproliferative activity.

Phytotoxic Activity

This compound also exhibits phytotoxic properties, affecting plant growth and development. This characteristic makes it a candidate for herbicide development.

Case Study: Phytotoxic Effects

A study on the effects of this compound on Convolvulus arvensis showed that the compound induced leaf spot symptoms and inhibited seed germination, indicating its potential use in agricultural applications to control weed growth .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial and antiproliferative effects may involve disruption of cellular membranes and interference with metabolic pathways in target organisms.

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